molecular formula C11H15ClN2O3 B1440118 tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate CAS No. 1045858-17-0

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

Cat. No.: B1440118
CAS No.: 1045858-17-0
M. Wt: 258.7 g/mol
InChI Key: CMPICGRRRJGMTH-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

The molecular formula of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is C₁₁H₁₅ClN₂O₃ , with a molecular weight of 258.70 g/mol . The compound’s structure is confirmed by its CAS registry number (1045858-17-0 ) and systematic IUPAC name: tert-butyl N-(4-chloro-5-methoxypyridin-3-yl)carbamate.

Property Value
Molecular Formula C₁₁H₁₅ClN₂O₃
Molecular Weight 258.70 g/mol
CAS Registry Number 1045858-17-0
SMILES COc1cncc(c1Cl)NC(=O)OC(C)(C)C

Functional Group Composition

The compound’s structure comprises three key functional groups:

  • Pyridine Ring : A six-membered aromatic heterocycle with nitrogen at position 1.
  • Substituents :
    • Chloro Group (-Cl) at position 4.
    • Methoxy Group (-OCH₃) at position 5.
    • Carbamate Group (-OC(=O)NH-) at position 3, with a tert-butyl moiety (C(C)(C)C) as the ester component.

These groups confer distinct electronic and steric properties. The electron-withdrawing chloro group and electron-donating methoxy group create a polarized electronic environment on the pyridine ring, while the bulky tert-butyl carbamate introduces steric hindrance.

Stereochemical and Tautomeric Considerations

The compound exhibits no stereoisomerism due to the absence of chiral centers. The pyridine ring’s planar geometry and fixed substituent positions (4-Cl, 5-OCH₃, 3-carbamate) preclude geometric isomerism.

Tautomerism is not a prominent feature in this molecule. Unlike hydroxy-substituted pyridines (e.g., 2- or 4-hydroxypyridines), which undergo keto-enol tautomerism to form pyridones, the carbamate group’s NH proton is less acidic, limiting proton-transfer reactions. However, theoretical studies suggest that substituent-induced resonance effects could enable rare prototropic tautomerism under extreme conditions, though this remains unobserved experimentally.

Comparative Analysis with Analogous Pyridine Derivatives

The structural and electronic effects of substituents are critical in differentiating this compound from related pyridine derivatives. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties
tert-Butyl 5-methoxypyridin-3-ylcarbamate 5-OCH₃, 3-carbamate 224.26 g/mol Reduced electron withdrawal; higher ring electron density.
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate 4-CN, 5-OCH₃, 3-carbamate 249.27 g/mol Stronger electron withdrawal (cyano group); enhanced reactivity in nucleophilic substitutions.
tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate 4-CH₃, 5-OCH₃, 3-carbamate 238.28 g/mol Electron-donating methyl group; increased steric bulk at position 4.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The chloro substituent in this compound withdraws electron density, polarizing the ring and enhancing electrophilic substitution reactivity compared to methyl-substituted analogs.
  • Steric Effects : The tert-butyl carbamate group imposes significant steric hindrance, limiting accessibility to the pyridine ring’s reactive sites.
  • Solubility : Methoxy and carbamate groups improve solubility in polar solvents (e.g., ethanol) compared to non-functionalized pyridines.

Properties

IUPAC Name

tert-butyl N-(4-chloro-5-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPICGRRRJGMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670117
Record name tert-Butyl (4-chloro-5-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045858-17-0
Record name tert-Butyl (4-chloro-5-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis begins with 4-chloro-5-methoxypyridine or a closely related pyridine derivative. This intermediate is typically prepared by chlorination and methoxylation of pyridine or pyridine precursors using standard electrophilic aromatic substitution methods.

Carbamate Formation

The key step is the formation of the carbamate ester on the pyridin-3-amine moiety. This is achieved by reacting 4-chloro-5-methoxypyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Typical Reaction Conditions:

Parameter Condition
Solvent Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Base Triethylamine (TEA)
Temperature 0°C to room temperature
Reaction Time 2–4 hours
Atmosphere Inert gas (nitrogen or argon)

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the tert-butyl carbamate protecting group.

Purification

After completion, the reaction mixture is typically quenched with water, extracted with an organic solvent, washed with acidic and basic aqueous solutions to remove impurities, and purified by recrystallization or column chromatography.

Optimization Strategies for Synthesis

The bulky tert-butyl group can cause steric hindrance, affecting reaction efficiency. Optimization includes:

  • Temperature Control: Elevated temperatures (up to 80°C) can improve reaction rates in palladium-catalyzed coupling steps if used.
  • Catalyst and Ligand Selection: Use of bulky phosphine ligands (e.g., XPhos) in Pd-catalyzed reactions enhances catalytic activity.
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO improve solubility and reaction kinetics.
  • Stepwise Functionalization: Introducing the carbamate group after formylation or methoxylation can reduce steric clashes.

Alternative Synthetic Approaches

In some cases, palladium-catalyzed cross-coupling reactions are employed to introduce the carbamate group or other substituents on the pyridine ring. Protection/deprotection strategies are used to manage reactive amine groups during multi-step synthesis.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Preparation of pyridine core Chlorination and methoxylation of pyridine derivatives Standard electrophilic substitution
Carbamate formation tert-Butyl chloroformate, triethylamine, DCM/THF, 0°C to RT Anhydrous conditions to prevent hydrolysis
Purification Extraction, washing, recrystallization or chromatography Ensures high purity
Optimization strategies Temperature control, catalyst/ligand choice, solvent selection Mitigates steric hindrance
Alternative methods Pd-catalyzed coupling, protection/deprotection For complex derivatives

Research Findings and Industrial Considerations

  • Industrial synthesis may utilize continuous flow reactors to enhance efficiency and scalability.
  • Reaction parameters such as solvent, temperature, and base concentration are optimized to maximize yield and purity.
  • The compound’s reactivity allows further functionalization, such as substitution of the chloro group or oxidation of the methoxy group, expanding its utility in pharmaceutical synthesis.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate with its analogs, focusing on structural variations, molecular properties, and inferred reactivity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Inferred Reactivity References
This compound Cl (4), OCH₃ (5), carbamate (3) C₁₁H₁₅ClN₂O₃ 258.7 (estimated) Electron-withdrawing Cl enhances electrophilicity; moderate stability
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate I (4), OCH₃ (5), carbamate (3) C₁₁H₁₅IN₂O₃ 350.16 Larger halogen (I) increases molecular weight; potential for cross-coupling reactions
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate OH (4), OCH₃ (5), carbamate (3) C₁₁H₁₆N₂O₄ 240.26 Hydroxyl group introduces polarity; susceptible to oxidation
tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate CH₃ (4), OCH₃ (5), carbamate (3) C₁₂H₁₈N₂O₃ 238.28 Methyl group enhances lipophilicity; stable under basic conditions
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Br (5), OCH₃ (3), carbamate (2) C₁₂H₁₇BrN₂O₃ 329.19 Bromine enables nucleophilic substitution; altered regioselectivity

Structural and Reactivity Analysis

  • Halogen Substituents : The chlorine atom in the target compound (vs. iodine or bromine in analogs) offers a balance between electronegativity and steric bulk. Iodo derivatives (e.g., ) are heavier and more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) . Chlorine, being smaller, may favor nucleophilic aromatic substitution under milder conditions.
  • The hydroxy group may also participate in hydrogen bonding or serve as a site for further functionalization (e.g., phosphorylation) .
  • Methyl vs. Methoxy Groups : The 4-methyl analog () exhibits higher lipophilicity, which could enhance membrane permeability in drug design. However, the methoxy group in the target compound provides electron-donating effects, stabilizing the pyridine ring against electrophilic attack .

Biological Activity

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H15ClN2O3C_{11}H_{15}ClN_{2}O_{3} and a molecular weight of approximately 258.70 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The structural features of this compound include:

  • A tert-butyl group, which enhances lipophilicity.
  • A chlorine atom at the 4-position, which may influence reactivity and biological interactions.
  • A methoxy group at the 5-position, contributing to its solubility and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways crucial for various cellular functions.
  • Receptor Modulation : It could modulate receptor activity, influencing physiological responses.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological Activity ObservedMethodology
Enzyme inhibition in vitroAssay using purified enzyme preparations
Cytotoxic effects on cancer cellsMTT assay on various cell lines
Anti-inflammatory propertiesELISA for cytokine levels in treated macrophages

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound inhibited a specific protease involved in cancer progression. The inhibition was dose-dependent, suggesting potential therapeutic applications in oncology.
  • Cytotoxicity : In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction, as evidenced by increased levels of apoptotic markers.
  • Anti-inflammatory Effects : In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameKey FeaturesBiological Activity
Tert-butyl 4-bromo-5-methoxypyridin-3-ylcarbamateBromine instead of chlorineModerate enzyme inhibition
Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamateHydroxy group enhances solubilityStronger anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, and how can reaction yields be improved?

Methodological guidance:

  • Stepwise functionalization : Begin with a pyridine core, sequentially introducing methoxy and chloro groups at positions 5 and 4, respectively, followed by carbamate protection at position 2. This approach minimizes steric hindrance and competing side reactions .
  • Catalytic optimization : Use Pd-catalyzed coupling for halogenation steps (e.g., chlorination) to enhance regioselectivity. For carbamate formation, employ tert-butyloxycarbonyl (Boc) protection under anhydrous conditions with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Yield improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological guidance:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify the tert-butyl group as a singlet at δ ~1.4 ppm (9H). The pyridine ring protons (H-2 and H-6) appear as doublets in the δ 7.5–8.5 ppm range, split due to coupling with adjacent substituents .
    • ¹³C NMR : Confirm the carbamate carbonyl at δ ~155 ppm and the methoxy group at δ ~55 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₂H₁₅ClN₂O₃) with an exact mass match (M+H⁺ calc. 271.0845) .

Q. What safety protocols are critical when handling this compound?

Methodological guidance:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear an N95 respirator to prevent inhalation .
  • Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile byproducts. Avoid contact with strong acids/bases, which may decompose the carbamate group, releasing toxic isocyanates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and methoxy substituents in further functionalization?

Methodological guidance:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The chloro group (electron-withdrawing) directs electrophilic attacks to position 2, while the methoxy group (electron-donating) activates position 6 .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications. The carbamate group may hydrogen-bond to catalytic residues, as seen in similar pyridine derivatives .

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Methodological guidance:

  • Steric effects : The tert-butyl group at position 3 hinders reactions at adjacent positions. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to favor para-substitution on the pyridine ring .
  • Electronic effects : The electron-rich methoxy group facilitates oxidative addition at position 5. For C–H activation, employ Pd(OAc)₂ with Ag₂CO₃ as an oxidant to target the less hindered position 2 .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological guidance:

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects. Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) explains inconsistent in vivo/in vitro results .

Q. How can crystallography clarify conformational flexibility of the carbamate group?

Methodological guidance:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane into dichloromethane solution). Analyze torsion angles between the carbamate and pyridine ring to quantify rotational barriers. Compare with DFT-optimized geometries .
  • Temperature-dependent XRD : Collect data at 100–300 K to observe thermal motion and identify rigid vs. flexible regions. The tert-butyl group typically shows high rigidity, stabilizing the crystal lattice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
Reactant of Route 2
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

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